molecular formula C15H16FN3O2S2 B2830041 N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941921-61-5

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2830041
CAS RN: 941921-61-5
M. Wt: 353.43
InChI Key: FOFFEGQCPHFJOL-UHFFFAOYSA-N
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Description

“N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also has a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the fluorophenyl group. One possible method could involve nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the fluorophenyl group. The ethyl and acetamide groups would provide additional structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring and the fluorophenyl group could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its reactivity and the types of interactions it can have with other molecules .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Compounds structurally related to N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, such as BPTES analogs, have been investigated for their potential as glutaminase inhibitors. These inhibitors are explored for their therapeutic potential in cancer treatment, as they can attenuate the growth of tumor cells in vitro and in vivo by inhibiting the glutaminase enzyme, crucial for cancer cell proliferation (Shukla et al., 2012).

Antiamoebic Activity

Thiazole derivatives, which share a structural motif with the compound , have shown promising in vitro antiamoebic activity against Acanthamoeba polyphaga. Such compounds present a potential pathway for developing new amoebicidal agents, demonstrating significant activity with lower cytotoxicity compared to standard treatments (Shirai et al., 2013).

Fibrinogen Receptor Antagonism

Research into thiazolyl and related compounds has led to the development of potent fibrinogen receptor antagonists, such as NSL-96184. These compounds are explored for their therapeutic potential in preventing platelet aggregation, a key factor in thrombosis. The structural features of these compounds, including the trisubstituted beta-amino acid derivatives, are critical for their activity and oral availability (Hayashi et al., 1998).

Anti-inflammatory Applications

Thiazole-based compounds, specifically those incorporating the N-(3-chloro-4-fluorophenyl) motif, have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives have shown significant activity, indicating the potential of these compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antitumor Activity of Heterocyclic Compounds

The synthesis of various heterocyclic derivatives from the core structure of N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has led to the identification of compounds with potent antitumor activities. These compounds target different cancer cell lines, showcasing the versatility of thiazole-based compounds in medicinal chemistry applications (Shams et al., 2010).

Optoelectronic Properties

Thiazole-containing polymers, such as those synthesized from thiazole-based monomers, have been investigated for their optoelectronic properties. These studies aim at developing new materials for electronic applications, demonstrating the broad utility of thiazole derivatives beyond biomedical research (Camurlu & Guven, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s used .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its use in fields like medicine or materials science .

properties

IUPAC Name

N-ethyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S2/c1-2-17-13(20)7-12-8-22-15(19-12)23-9-14(21)18-11-5-3-10(16)4-6-11/h3-6,8H,2,7,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFFEGQCPHFJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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